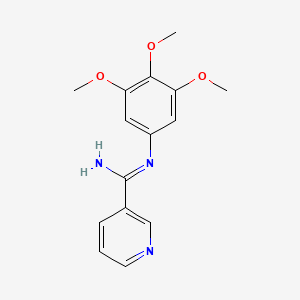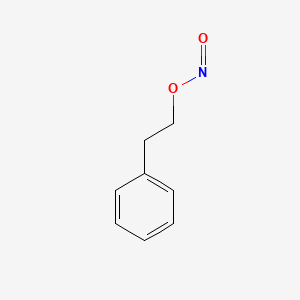
Phenethyl nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethyl nitrite is an organic compound belonging to the class of nitrite esters It is characterized by the presence of a nitrite group (-ONO) attached to a phenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenethyl nitrite can be synthesized through the reaction of phenethyl alcohol with nitrous acid. The reaction typically involves the following steps:
Formation of Nitrous Acid: Sodium nitrite is reacted with a mineral acid (such as hydrochloric acid) to produce nitrous acid.
Esterification: Phenethyl alcohol is then reacted with the freshly prepared nitrous acid under controlled conditions to form this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly reported. the principles remain similar, involving the esterification of phenethyl alcohol with nitrous acid, with considerations for scalability, safety, and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Phenethyl nitrite undergoes several types of chemical reactions, including:
Aminolysis: Reaction with amines to form corresponding amides.
Hydrolysis: Reaction with water to produce phenethyl alcohol and nitrous acid.
Oxidation: Reaction with oxidizing agents to form nitro compounds.
Common Reagents and Conditions:
Aminolysis: Typically carried out in a solvent such as dioxane-water mixture, with amines like methylamine or morpholine.
Hydrolysis: Conducted in aqueous conditions, often under acidic or basic catalysis.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or nitric acid.
Major Products:
Aminolysis: Produces phenethyl amides.
Hydrolysis: Yields phenethyl alcohol and nitrous acid.
Oxidation: Forms nitro compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso and nitro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, although detailed studies are limited.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of phenethyl nitrite involves its ability to donate nitrite ions, which can participate in various chemical reactions. The nitrite group can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Phenethyl nitrite can be compared with other nitrite esters and related compounds:
Phenethyl Nitrate: Similar structure but with a nitrate group (-ONO2) instead of a nitrite group.
Tolyl Nitrite: Contains a tolyl group instead of a phenethyl group.
P-Xylyl Nitrite: Features a p-xylyl group in place of the phenethyl group.
Uniqueness: this compound is unique due to its specific reactivity and the types of products it forms. Its ability to undergo aminolysis and oxidation reactions makes it a valuable reagent in organic synthesis.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and reactivity make it an important reagent in organic synthesis, with potential uses in chemistry, biology, medicine, and industry. Further research is needed to fully explore its capabilities and applications.
Propiedades
Número CAS |
24330-46-9 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
2-phenylethyl nitrite |
InChI |
InChI=1S/C8H9NO2/c10-9-11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
UYFFAINCSURFJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCON=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



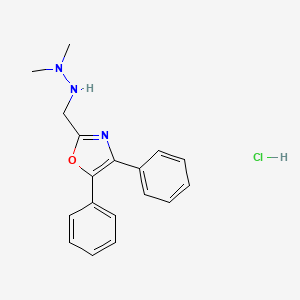
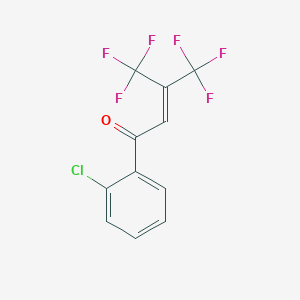
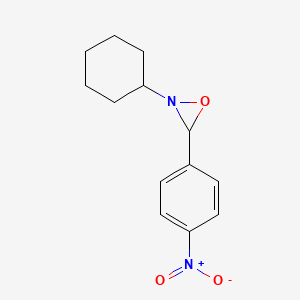

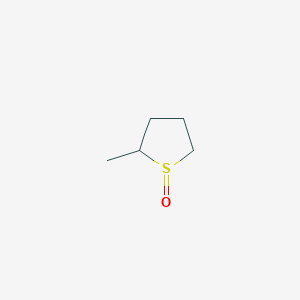
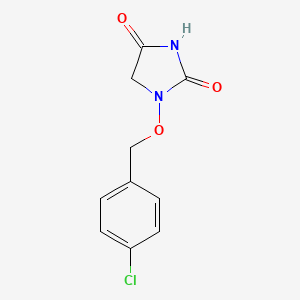
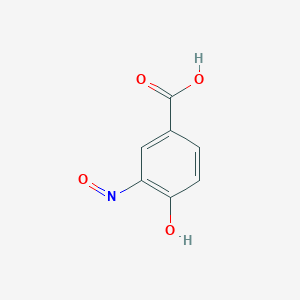



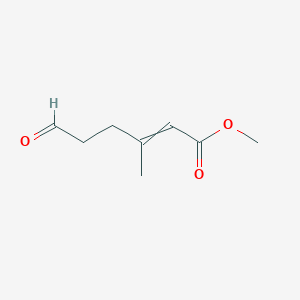
![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)
